![molecular formula C18H21N7 B6459183 N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549006-68-8](/img/structure/B6459183.png)
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications
- Quinoxalines exhibit notable antibacterial, antifungal, and antiviral effects. Researchers have explored their potential as agents against various pathogens, including bacteria, fungi, and viruses .
- The pursuit for antimicrobial drugs has led to breakthroughs in the activity of quinoxaline-1,4-di-N-oxide derivatives .
- Researchers continue to investigate novel quinoxaline-based compounds for their potential as anticancer agents .
- Quinoxalines serve as essential moieties in treating infectious diseases, making them a focus of research .
- A total of 31 schemes have been developed over the last two decades, emphasizing green chemistry principles and cost-effective methods .
Antimicrobial Properties
Anticancer Activity
Treatment of Infectious Diseases
Green Chemistry Approaches
Structure-Activity Relationships (SAR)
Medicinal Chemistry Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDLLBTDWCWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
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